molecular formula C9H12INO B7651575 2-(4-Iodo-2-methylanilino)ethanol

2-(4-Iodo-2-methylanilino)ethanol

Cat. No.: B7651575
M. Wt: 277.10 g/mol
InChI Key: JTFCINLNGRVNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodo-2-methylanilino)ethanol is an organic compound that features an iodo-substituted aniline moiety attached to an ethanol group

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-2-methylanilino)ethanol can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Major Products

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

2-(4-Iodo-2-methylanilino)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Iodo-2-methylanilino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo group can enhance the compound’s binding affinity to these targets, while the ethanol group may influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-methylanilino)ethanol
  • 2-(4-Chloro-2-methylanilino)ethanol
  • 2-(4-Fluoro-2-methylanilino)ethanol

Uniqueness

2-(4-Iodo-2-methylanilino)ethanol is unique due to the presence of the iodine atom, which can significantly affect its reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher electronegativity of iodine can lead to different interaction profiles with biological targets and reagents .

Properties

IUPAC Name

2-(4-iodo-2-methylanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO/c1-7-6-8(10)2-3-9(7)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFCINLNGRVNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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